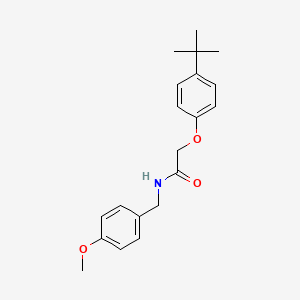![molecular formula C14H23NO2 B5038979 N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine](/img/structure/B5038979.png)
N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine, also known as Venlafaxine, is a potent antidepressant drug. It belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs) and is widely used in the treatment of depression, anxiety, and other mood disorders.
Mécanisme D'action
The mechanism of action of N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine is not fully understood. However, it is believed to work by inhibiting the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can improve mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can increase the levels of serotonin and norepinephrine in the brain, leading to improved mood and reduced symptoms of depression and anxiety. The drug can also affect the levels of other neurotransmitters, such as dopamine and acetylcholine. In addition, this compound can cause changes in heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine has several advantages for lab experiments. It is a well-established antidepressant drug that has been extensively studied. The drug is readily available and can be easily administered to animals or humans. However, there are also limitations to using this compound in lab experiments. The drug can have side effects, such as nausea, vomiting, and dizziness, which can affect the results of the experiment. In addition, the drug can interact with other medications, which can complicate the experimental design.
Orientations Futures
There are several future directions for the study of N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine. One area of research is the development of new antidepressant drugs that are more effective and have fewer side effects. Another area of research is the study of the long-term effects of this compound on the brain and body. This could help to identify potential risks associated with long-term use of the drug. Additionally, the use of this compound in the treatment of other conditions, such as obesity and ADHD, could be further explored.
Conclusion:
This compound is a potent antidepressant drug that has been extensively studied for its therapeutic effects. The drug works by inhibiting the reuptake of serotonin and norepinephrine in the brain, leading to improved mood and reduced symptoms of depression and anxiety. While this compound has several advantages for lab experiments, there are also limitations to its use. Future research could help to identify potential risks associated with long-term use of the drug and explore its use in the treatment of other conditions.
Méthodes De Synthèse
N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine is synthesized from 1-(2-hydroxyethyl)piperazine and 1-chloro-3-(4-methoxyphenoxy)propane. The resulting intermediate is then reacted with N-methylbutanamine to form this compound. The synthesis process involves several steps and requires the use of specialized equipment and reagents.
Applications De Recherche Scientifique
N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine has been extensively studied for its antidepressant effects. It has been shown to be effective in reducing symptoms of depression, anxiety, and other mood disorders. In addition, this compound has been used in the treatment of neuropathic pain, hot flashes, and post-traumatic stress disorder (PTSD). The drug has also been studied for its potential use in the treatment of obesity, migraine headaches, and attention-deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]-N-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-4-5-10-15(2)11-12-17-14-8-6-13(16-3)7-9-14/h6-9H,4-5,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXBMXRBPQSPAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCOC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~4~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5038910.png)
![N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5038929.png)
![N-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzamide](/img/structure/B5038937.png)
![2,2,3,3-tetrafluoro-N,N'-bis[1-(hydroxymethyl)propyl]succinamide](/img/structure/B5038946.png)

![N-(2-bromophenyl)-3-[(2-chlorobenzyl)oxy]benzamide](/img/structure/B5038967.png)
![3-[(2,5-dichlorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5038974.png)
![3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5038983.png)
![1-(2-hydroxy-4a,6a-dimethyl-1,2,3,4,4a,4b,5,6,6a,7a,8,8a,8b,9-tetradecahydro-6bH-naphtho[2',1':4,5]indeno[1,2-b]oxiren-6b-yl)ethanone](/img/structure/B5038985.png)
![1-(3-fluorobenzyl)-6-oxo-N-[2-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B5038987.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-(4-pyrimidinylmethyl)benzamide](/img/structure/B5038988.png)
![5-[(3-acetylphenoxy)methyl]-N-(5-isoquinolinylmethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5038989.png)
![2-butyl-5-(3,4,5-trimethoxyphenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5038991.png)